molecular formula C7H5IN2O B6351269 7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1602302-69-1

7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B6351269
CAS No.: 1602302-69-1
M. Wt: 260.03 g/mol
InChI Key: IIEHJIOEUMCSGG-UHFFFAOYSA-N
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Description

7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one: is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring.

Preparation Methods

The synthesis of 7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through several methods:

Chemical Reactions Analysis

7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions:

Scientific Research Applications

7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one has diverse applications in scientific research:

Mechanism of Action

The exact mechanism of action of 7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one can be compared with other pyrrolopyrazine derivatives:

    7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one: Similar in structure but with a bromine atom instead of iodine.

    7-Chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one: Contains a chlorine atom instead of iodine.

    7-Fluoro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one: Features a fluorine atom in place of iodine.

These compounds share similar core structures but differ in their halogen substituents, which can influence their reactivity and biological activities.

Properties

IUPAC Name

7-iodo-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEHJIOEUMCSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C(=O)N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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